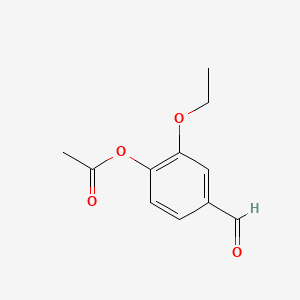

Ethylvanillin acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(2-ethoxy-4-formylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-3-14-11-6-9(7-12)4-5-10(11)15-8(2)13/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRZFVPCFHPIMAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8072530 | |

| Record name | Benzaldehyde, 4-(acetyloxy)-3-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8072530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72207-94-4 | |

| Record name | 4-Acetoxy-3-ethoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72207-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 4-(acetyloxy)-3-ethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072207944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 4-(acetyloxy)-3-ethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 4-(acetyloxy)-3-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8072530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 72207-94-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethylvanillin acetate chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and safety information for ethylvanillin acetate, a significant compound in the flavor and fragrance industry. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Structure and Identifiers

This compound, systematically known as 4-acetoxy-3-ethoxybenzaldehyde, is the acetate ester of ethylvanillin. The core structure consists of a benzene ring substituted with an aldehyde group, an ethoxy group, and an acetoxy group.

Table 1: Chemical Identification

| Identifier | Value | Source(s) |

| IUPAC Name | 4-acetoxy-3-ethoxybenzaldehyde | [1] |

| CAS Number | 72207-94-4 | [2][3][4] |

| Molecular Formula | C₁₁H₁₂O₄ | [2][4][5] |

| Molecular Weight | 208.21 g/mol | [2][4][5] |

| SMILES String | O=CC1=CC=C(OC(C)=O)C(OCC)=C1 | [4][5] |

| Alternate SMILES | CCOc1c(OC(=O)C)ccc(C=O)c1 | [3] |

Physicochemical Properties

This compound is a white to light yellow solid at room temperature.[4] It is known for its characteristic vanilla-like aroma.[1] A summary of its key physical and chemical properties is presented below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Appearance | White to light yellow solid/powder | [4] |

| Boiling Point | 303.00 to 305.00 °C @ 760.00 mm Hg | [1] |

| Flash Point | 269.00 °F (131.67 °C) (TCC) | [1] |

| Vapor Pressure | 0.001000 mmHg @ 25.00 °C (estimated) | [1] |

| Solubility | In Vitro: Soluble in DMSO (≥ 250 mg/mL)[4], alcohol.[1] Water: 986.4 mg/L @ 25 °C (estimated).[1] | [1][4][6] |

| Purity | 99.65% - 99.7% | [3][5] |

Synthesis and Logic Pathway

This compound is synthesized from its precursor, ethylvanillin, through an acetylation reaction. This process involves the esterification of the phenolic hydroxyl group of ethylvanillin with an acetylating agent.

Caption: Synthesis pathway of this compound from Ethylvanillin.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not extensively published in public literature. However, standard methodologies for determining key physicochemical properties and synthesis are described below.

This protocol describes a general method for the acetylation of ethylvanillin.

-

Dissolution: Dissolve ethylvanillin in a suitable solvent, such as pyridine or a mixture of an inert solvent and a base (e.g., triethylamine).

-

Addition of Acetylating Agent: Slowly add a molar excess of acetic anhydride or acetyl chloride to the solution while stirring. The reaction is typically carried out at room temperature or with gentle heating.

-

Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC), to confirm the consumption of the starting material.

-

Work-up: Once the reaction is complete, quench the reaction by adding water or a dilute acid.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

-

Final Purification: Purify the crude this compound by recrystallization or column chromatography to yield the final product.

-

Melting Point: Determined using a capillary melting point apparatus. A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded.

-

Boiling Point: Measured using distillation at atmospheric pressure. For small quantities, micro-boiling point determination methods can be employed.

-

Solubility: Assessed by adding a known amount of the solute to a known volume of the solvent at a specific temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved solute is determined. For compounds like this compound, solubility in various organic solvents and water is typically evaluated.

Safety and Hazard Information

This compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[2] It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated area.

Table 3: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Source(s) |

| Pictogram | Warning | [2] | |

| Hazard Statements | H302 | Harmful if swallowed. | [2] |

| H317 | May cause an allergic skin reaction. | [2] | |

| H319 | Causes serious eye irritation. | [2][7] | |

| H402 | Harmful to aquatic life. | [7] | |

| Precautionary Statements | P264 | Wash skin thoroughly after handling. | [7] |

| P273 | Avoid release to the environment. | [7] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [2][7] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][7] | |

| P337+P313 | If eye irritation persists: Get medical advice/attention. | [7] | |

| P501 | Dispose of contents/container to an approved waste disposal plant. | [7] |

Applications

The primary application of this compound is as a flavorant in the food industry, particularly in chocolate and candy.[4][5][8] Its vanilla-like scent also makes it a valuable component in the fragrance industry. It is the acetate form of ethylvanillin and is used to impart a sweet, creamy, and vanilla-like flavor profile to various products.[4][5][8]

Caption: Key properties and applications of this compound.

References

- 1. Physicochemical and Instrumental Flavor Analysis of Plant-Based Drinks with Plant Powder Additions [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. ETHYL VANILLIN PROPYLENE GLYCOL ACETAL synthesis - chemicalbook [chemicalbook.com]

- 4. Ethyl vanillin synthesis - chemicalbook [chemicalbook.com]

- 5. Unraveling the Role of Flavor Structure and Physicochemical Properties in the Binding Phenomenon with Commercial Food Protein Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN103467261A - Synthesizing method of ethyl vanillin - Google Patents [patents.google.com]

- 7. jocpr.com [jocpr.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of Ethylvanillin Acetate from Ethylvanillin

Abstract: This document provides a comprehensive technical overview of the synthesis of ethylvanillin acetate from ethylvanillin. The core of this process is the acetylation of the phenolic hydroxyl group of ethylvanillin, a reaction widely employed to modify the properties of phenolic compounds. This guide details the physicochemical properties of the reactant and product, presents a thorough experimental protocol based on established chemical principles, and includes schematic diagrams to illustrate the reaction pathway and experimental workflow. The information is intended to support research and development activities in the fields of flavor chemistry, fragrance synthesis, and pharmaceutical sciences.

Introduction

Ethylvanillin (3-ethoxy-4-hydroxybenzaldehyde) is a synthetic aromatic compound used extensively as a flavoring agent in the food, beverage, and pharmaceutical industries.[1][2] Its organoleptic properties are characterized by a strong vanilla-like aroma and taste, which is approximately three times more potent than its counterpart, vanillin.[1][3] The acetylation of ethylvanillin yields this compound (4-acetoxy-3-ethoxybenzaldehyde), a derivative that can serve as a valuable intermediate in organic synthesis or as a modifier in complex flavor and fragrance compositions.[4]

The synthesis involves the conversion of the phenolic hydroxyl group of ethylvanillin into an acetate ester. This transformation is typically achieved through reaction with an acetylating agent, such as acetic anhydride, often in the presence of a catalyst. This guide provides the necessary data and protocols to perform this synthesis effectively and efficiently in a laboratory setting.

Physicochemical Data

A summary of the key physical and chemical properties of the primary reactant and product is presented below for easy reference.

Table 1: Physicochemical Properties of Ethylvanillin and this compound

| Property | Ethylvanillin | This compound |

| IUPAC Name | 3-ethoxy-4-hydroxybenzaldehyde | 4-acetoxy-3-ethoxybenzaldehyde |

| Synonyms | Bourbonal | 2-Ethoxy-4-formylphenyl acetate |

| CAS Number | 121-32-4 | 1233-55-2 (related to Vanillin Acetate: 881-68-5) |

| Molecular Formula | C₉H₁₀O₃ | C₁₁H₁₂O₄ |

| Molecular Weight | 166.17 g/mol [1][3] | 208.21 g/mol |

| Appearance | White or slightly yellowish crystals[1] | Beige or white crystalline powder[4] |

| Melting Point | 76.7 °C[1] | ~77-79 °C (based on Vanillin Acetate) |

| Boiling Point | 285 °C[1] | 303-305 °C[5] |

| Solubility | Slightly soluble in water; Soluble in ethanol, ether, chloroform.[1][3] | Soluble in chloroform, ethyl acetate. |

| Odor Profile | Intense vanilla odor[1] | Sweet, creamy, vanilla, powdery[4] |

Synthesis Reaction Pathway

The synthesis of this compound is achieved via an esterification reaction. The phenolic hydroxyl group of ethylvanillin acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. This reaction is typically facilitated by a base catalyst, which deprotonates the phenol to form a more nucleophilic phenoxide ion, or an acid catalyst.

Caption: Acetylation of ethylvanillin with acetic anhydride.

Experimental Protocol

This protocol is adapted from established methods for the acetylation of vanillin, a structurally similar compound.[6][7] The procedure utilizes a base-catalyzed approach with sodium hydroxide.

4.1 Materials and Reagents

-

Ethylvanillin (99%)

-

Sodium Hydroxide (NaOH) Pellets

-

Acetic Anhydride (≥98%)

-

Deionized Water

-

Crushed Ice

-

Hydrochloric Acid (HCl), 1M solution

-

Ethyl Acetate (ACS Grade)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethanol (95%)

4.2 Equipment

-

250 mL Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Graduated cylinders

-

Buchner funnel and filter flask assembly

-

Filter paper

-

Separatory funnel

-

Rotary evaporator

-

Beakers

-

Melting point apparatus

4.3 Synthesis Procedure

-

Preparation of Base Solution: Prepare a 10% (w/v) NaOH solution by dissolving 5 g of NaOH pellets in 50 mL of deionized water in a beaker. Allow the solution to cool to room temperature.

-

Dissolving Ethylvanillin: Place 8.3 g (0.05 mol) of ethylvanillin into a 250 mL Erlenmeyer flask. Add the prepared 50 mL of 10% NaOH solution and a magnetic stir bar. Stir the mixture until the ethylvanillin is completely dissolved.

-

Reaction Initiation: Cool the flask in an ice bath. While stirring vigorously, slowly add 10 mL (approx. 10.8 g, 0.106 mol) of acetic anhydride to the solution.

-

Reaction Period: Continue to stir the mixture vigorously in the ice bath for approximately 30 minutes. A milky white precipitate of this compound should form.

-

Product Isolation: After 30 minutes, collect the crude product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid precipitate with three portions of 20 mL ice-cold deionized water to remove any unreacted reagents and sodium acetate.

4.4 Work-up and Purification

-

Neutralization (Optional but Recommended): To ensure complete removal of base, the crude product can be suspended in 50 mL of cold water and the pH carefully adjusted to ~7 with 1M HCl before a final filtration and wash.

-

Recrystallization: Transfer the crude, washed solid to a beaker. Add a minimal amount of warm 95% ethanol to dissolve the solid completely.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce the crystallization of pure this compound.

-

Final Filtration and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry them thoroughly in a desiccator or a vacuum oven at low heat.

-

Characterization: Determine the melting point of the dried crystals and acquire spectroscopic data (e.g., IR, ¹H NMR) to confirm the structure and purity of the final product.

Table 2: Summary of Reaction Parameters

| Parameter | Value / Condition |

| Reactant | Ethylvanillin |

| Reagent | Acetic Anhydride |

| Catalyst | Sodium Hydroxide (10% aq. solution) |

| Temperature | 0-5 °C (Ice Bath) |

| Reaction Time | 30 minutes |

| Purification Method | Recrystallization from Ethanol |

| Expected Yield | >85% (based on analogous vanillin reactions[7]) |

Experimental Workflow Visualization

The following diagram outlines the logical sequence of steps involved in the synthesis and purification process.

Caption: Workflow for synthesis and purification of this compound.

Conclusion

The acetylation of ethylvanillin to this compound is a straightforward and high-yielding esterification reaction. The protocol provided, based on well-established precedents for similar phenolic aldehydes, offers a reliable method for producing this derivative in a laboratory setting. The resulting product, this compound, can be used for further synthetic applications or as a component in flavor and fragrance research. Proper purification via recrystallization is crucial to obtaining a product of high purity suitable for analytical and developmental purposes.

References

- 1. ETHYL VANILLIN - Ataman Kimya [atamanchemicals.com]

- 2. Ethyl Vanillin - Ataman Kimya [atamanchemicals.com]

- 3. Ethylvanillin | C9H10O3 | CID 8467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Vanillin acetate CAS#: 881-68-5 [m.chemicalbook.com]

- 5. ethyl vanillin acetate, 72207-94-4 [thegoodscentscompany.com]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

Spectroscopic Profile of Ethylvanillin Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylvanillin acetate (4-acetoxy-3-ethoxybenzaldehyde), a significant flavoring agent and synthetic intermediate, possesses a nuanced spectroscopic profile crucial for its identification, characterization, and quality control in various applications, including the pharmaceutical and fragrance industries. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Detailed experimental protocols are outlined to ensure reproducible and accurate spectral acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| Data not available in search results |

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| Data not available in search results |

Predicted Spectroscopic Characteristics

-

¹H NMR: The spectrum is expected to show a singlet for the aldehydic proton at a downfield chemical shift (around 9-10 ppm). The aromatic protons should appear in the range of 7-8 ppm, with splitting patterns dependent on their substitution. The ethoxy group will exhibit a characteristic triplet and quartet, while the acetate methyl group will be a singlet in the upfield region.

-

¹³C NMR: The carbonyl carbons of the aldehyde and ester groups are expected to resonate at the most downfield positions (typically >160 ppm). The aromatic carbons will appear in the 110-160 ppm range, and the aliphatic carbons of the ethoxy and acetyl groups will be the most upfield.

-

IR Spectroscopy: The IR spectrum will be characterized by strong carbonyl stretching vibrations for the aldehyde and the ester functionalities. Aromatic esters typically show a C=O stretch between 1730 and 1715 cm⁻¹. The spectrum will also feature C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule, as well as C-O stretching bands.[1]

-

Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of this compound. Common fragmentation patterns for aromatic esters include the loss of the alkoxy group and rearrangements.

Experimental Protocols

Detailed methodologies for acquiring high-quality spectroscopic data for this compound are provided below.

Synthesis of this compound

This compound can be synthesized from ethylvanillin. A general procedure involves the reaction of ethylvanillin with an acetylating agent. A plausible synthesis route starts from catechol, which is ethylated to give guaethol. Guaethol then condenses with glyoxylic acid, followed by oxidation and decarboxylation to yield ethylvanillin.[2] The final acetylation step to produce this compound would typically involve reacting ethylvanillin with acetic anhydride or acetyl chloride in the presence of a suitable base or catalyst.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standardized protocol is crucial for obtaining reproducible NMR data.[3]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).[3]

-

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, ensuring sharp and symmetrical peaks.[3]

-

-

Data Acquisition (¹H NMR):

-

Data Acquisition (¹³C NMR):

-

A proton-decoupled sequence is typically used to simplify the spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the TMS peak at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze splitting patterns and measure coupling constants (J) in Hertz (Hz).[3]

-

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR setup.

-

Collect the sample spectrum. The instrument will automatically subtract the background.

-

Typically, spectra are collected in the mid-IR range (4000-400 cm⁻¹).

-

-

Data Processing:

-

Identify and label the major absorption bands corresponding to the functional groups of this compound.

-

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile compounds like this compound.

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., ethyl acetate or dichloromethane).

-

-

GC-MS System Setup:

-

Injector: Set to a temperature that ensures rapid vaporization of the sample without thermal degradation.

-

GC Column: A nonpolar or medium-polarity capillary column is typically used for the separation of fragrance compounds.

-

Oven Temperature Program: A temperature gradient is used to separate the components of the sample based on their boiling points and interactions with the stationary phase.

-

Ionization Source: Electron Impact (EI) ionization is commonly used for creating fragment ions.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions based on their mass-to-charge ratio.

-

-

Data Acquisition:

-

Inject a small volume of the prepared sample into the GC.

-

The mass spectrometer will record the mass spectra of the compounds as they elute from the GC column.

-

-

Data Processing:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to confirm the structure of the molecule. Comparison with a spectral library (e.g., NIST) can aid in identification.[4]

-

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the spectroscopic analysis of this compound.

Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound.

References

The Solubility Profile of Ethylvanillin Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of ethylvanillin acetate, a significant flavoring agent. Due to the limited availability of comprehensive public data, this document synthesizes known quantitative values with qualitative assessments and provides a generalized experimental framework for determining solubility. This guide is intended to serve as a foundational resource for laboratory professionals.

Introduction to this compound

This compound is the acetate ester of ethyl vanillin, a synthetic compound with a potent, pleasant vanilla-like aroma. It is utilized in the food and fragrance industries, particularly in the production of chocolates and confectionery.[1][2] Understanding its solubility in various solvents is critical for its application in flavor formulations, for quality control processes, and in the development of new products. The molecular structure of this compound consists of a benzene ring with ethoxy, acetoxy, and aldehyde functional groups, which dictates its solubility characteristics in solvents of varying polarities.

Solubility Data of this compound

Quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature. However, data for its solubility in dimethyl sulfoxide (DMSO) is available and widely cited in technical datasheets. For other common laboratory solvents, qualitative assessments are provided based on the behavior of structurally similar compounds like vanillin acetate.

| Solvent | Chemical Formula | Polarity Index | Quantitative Solubility | Qualitative Solubility | Data Source(s) |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | 41 mg/mL (196.91 mM) at 25°C | - | [1][2][3] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | ≥ 250 mg/mL | - | [4] |

| Water | H₂O | 10.2 | - | Very slightly soluble | [5] |

| Ethanol | C₂H₅OH | 5.2 | - | Soluble | [6] |

| Chloroform | CHCl₃ | 4.1 | - | Soluble | [5] |

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | - | Soluble | [5] |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | - | Soluble | [5] |

Note: The qualitative solubility data for water, ethanol, chloroform, DCM, and ethyl acetate are based on data for the closely related compound, vanillin acetate, and should be considered indicative rather than absolute for this compound.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a compound like this compound in various solvents. This method is based on the static analytical equilibrium method.

3.1 Materials and Apparatus

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Thermostatted shaker or water bath

-

Analytical balance (±0.0001 g)

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV/Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

3.2 Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial).

-

Place the containers in a thermostatted shaker set to a constant temperature (e.g., 25°C).

-

Agitate the mixtures for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined empirically.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the solutions to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed or temperature-equilibrated pipette to avoid precipitation.

-

Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask.

-

Dilute the filtered solution with the same solvent to a concentration within the analytical range of the chosen detection method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by analyzing the standard solutions using HPLC or UV/Vis spectrophotometry. For HPLC, a typical mobile phase might involve a gradient of water-methanol-acetic acid.[7]

-

Analyze the diluted sample solutions under the same conditions.

-

Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration in the original saturated solution, accounting for the dilution factor.

-

Express the solubility in desired units, such as mg/mL or mol/L.

-

Synthesis Workflow for this compound

A plausible synthetic route to this compound involves the acetylation of ethyl vanillin. This process is a standard esterification reaction. The workflow for this synthesis is depicted below.

Caption: Synthesis workflow for this compound via acetylation of ethyl vanillin.

Conclusion

This technical guide has summarized the available solubility data for this compound, highlighting the need for more comprehensive quantitative studies across a broader range of solvents. The provided experimental protocol offers a standardized method for researchers to determine the solubility of this compound in their own laboratories. Furthermore, the synthesis workflow diagram provides a clear visual representation of a practical method for its preparation. It is anticipated that this guide will be a valuable resource for professionals working with this compound in various scientific and industrial applications.

References

- 1. Ethyl vanillin acetate产品说明书 [selleck.cn]

- 2. selleckchem.com [selleckchem.com]

- 3. brainly.com [brainly.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Vanillin acetate CAS#: 881-68-5 [m.chemicalbook.com]

- 6. Vanillin acetate | C10H10O4 | CID 61229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

Physical and chemical properties of 4-Acetoxy-3-ethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Acetoxy-3-ethoxybenzaldehyde, a valuable compound in various research and development sectors. This document summarizes its known characteristics, provides insights into its synthesis, and discusses its safety profile.

Chemical Identity and Physical Properties

4-Acetoxy-3-ethoxybenzaldehyde, also known as Ethylvanillin acetate, is an organic compound with the chemical formula C₁₁H₁₂O₄.[1][2] It is recognized by the CAS Registry Number 72207-94-4.[1][2]

Table 1: Physical and Chemical Properties of 4-Acetoxy-3-ethoxybenzaldehyde

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₄ | [1][2] |

| Molecular Weight | 208.21 g/mol | [1][2] |

| Boiling Point | 308.49 °C | [1] |

| Melting Point | 45.0 °C – 46.5 °C | [1] |

| Solubility in Water | 986.4 mg/L at 25°C | |

| Log KOW (Octanol-Water Partition Coefficient) | 1.88 | [1] |

Synthesis

While a specific, detailed experimental protocol for the synthesis of 4-Acetoxy-3-ethoxybenzaldehyde was not found in the available literature, a common synthetic route involves the acetylation of 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin). This reaction is analogous to the synthesis of 4-Acetoxy-3-methoxybenzaldehyde from vanillin.

A plausible experimental protocol, adapted from the synthesis of the methoxy analog, is provided below.

Proposed Synthesis of 4-Acetoxy-3-ethoxybenzaldehyde

This protocol describes the acetylation of 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin) using acetic anhydride.

DOT Diagram: Synthesis Workflow

Caption: Proposed workflow for the synthesis of 4-Acetoxy-3-ethoxybenzaldehyde.

Experimental Protocol:

-

Dissolution: Dissolve 1.0 equivalent of 3-ethoxy-4-hydroxybenzaldehyde in a suitable solvent such as pyridine or dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Reagent: Slowly add 1.1 to 1.5 equivalents of acetic anhydride to the solution. If dichloromethane is used as the solvent, a catalytic amount of a base like triethylamine or 4-(dimethylamino)pyridine (DMAP) can be added.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by slowly adding water. If pyridine is used as the solvent, it can be removed under reduced pressure. The aqueous mixture is then extracted with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product. The crude 4-Acetoxy-3-ethoxybenzaldehyde can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectral Data

No experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 4-Acetoxy-3-ethoxybenzaldehyde could be located in the reviewed literature. Researchers synthesizing this compound will need to perform these analyses for structural confirmation.

Chemical Reactivity and Stability

As an ester, 4-Acetoxy-3-ethoxybenzaldehyde is susceptible to hydrolysis back to 3-ethoxy-4-hydroxybenzaldehyde and acetic acid, particularly in the presence of acid or base. The aldehyde functional group can undergo typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and various condensation reactions. The compound should be stored in a cool, dry place away from strong oxidizing agents, acids, and bases.

Biological Activity and Signaling Pathways

There is currently no information available in the scientific literature regarding the specific biological activities or associated signaling pathways of 4-Acetoxy-3-ethoxybenzaldehyde. Its structural similarity to other benzaldehyde derivatives, some of which exhibit biological effects, suggests that this compound could be a candidate for biological screening.

Safety and Handling

Based on information for related compounds and general chemical safety principles, 4-Acetoxy-3-ethoxybenzaldehyde should be handled with care in a well-ventilated area.[3] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.[3] In case of contact, rinse the affected area with plenty of water.

Conclusion

4-Acetoxy-3-ethoxybenzaldehyde is a compound with well-defined physical and chemical properties. While specific experimental spectral and biological data are lacking in the public domain, its synthesis is expected to be straightforward via the acetylation of ethyl vanillin. This technical guide provides a foundational understanding for researchers and professionals working with this compound and highlights areas where further investigation is needed to fully characterize its properties and potential applications.

References

Discovery and history of vanillin derivatives in flavor chemistry

An In-depth Technical Guide to the Discovery and History of Vanillin Derivatives in Flavor Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and chemical principles of vanillin and its derivatives. It covers their biosynthesis, chemical synthesis, sensory properties, and the analytical methodologies used for their characterization, with a focus on applications in flavor chemistry and beyond.

Introduction to Vanillin

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a phenolic aldehyde that serves as the primary chemical component responsible for the characteristic aroma and taste of vanilla.[1][2] Its molecular structure, featuring aldehyde, hydroxyl, and ether functional groups, makes it a versatile building block for a wide array of derivatives and a critical intermediate in the synthesis of pharmaceuticals and other fine chemicals.[3] While natural vanilla extract contains hundreds of compounds, vanillin is the most prominent and recognizable flavor note.[4][5] Due to the high cost and limited supply of natural vanilla, synthetic vanillin and its derivatives dominate the global market, meeting the vast demand in the food, beverage, fragrance, and pharmaceutical industries.[1][6][7] Ethyl vanillin, a key synthetic derivative, is notable for its flavor potency, which is approximately three times stronger than vanillin itself.[8]

Historical Timeline and Discovery

The history of vanillin is a journey from a treasured natural spice of ancient civilizations to a globally synthesized commodity.

-

Ancient Origins : Vanilla was first cultivated by the Totonac people of modern-day Veracruz, Mexico, and later used by the Aztecs to flavor chocolate beverages.[1][4] Europeans were introduced to both chocolate and vanilla around 1520 following the Spanish conquest.[4][6]

-

1858 - Isolation : French biochemist Théodore Nicolas Gobley was the first to isolate relatively pure vanillin by evaporating a vanilla extract and recrystallizing the resulting solids from hot water.[1][2][4][6]

-

1874 - Structure Elucidation and First Synthesis : German scientists Ferdinand Tiemann and Wilhelm Haarmann deduced the chemical structure of vanillin.[1][2][6] In the same year, they achieved the first synthesis of vanillin from coniferin, a glucoside found in pine bark.[1][2][9] This led to the founding of Haarmann & Reimer, the first company to industrially produce vanillin.[1][6]

-

1876 - Synthesis from Guaiacol : Karl Reimer developed a method to synthesize vanillin from guaiacol, a more readily available precursor.[1][6]

-

Late 19th Century - Eugenol-Based Production : Commercial production of semi-synthetic vanillin began using eugenol, derived from clove oil, as the starting material.[1][6][10] This method remained dominant until the 1920s.[1][6]

-

1930s - Lignin-Based Production and Emergence of Ethyl Vanillin : A significant shift occurred with the development of a process to produce vanillin from lignin-containing waste from the paper pulping industry.[1][6] This made synthetic vanillin much more accessible. Around the same time, ethyl vanillin was introduced as a more potent flavoring alternative.[10]

-

Late 20th Century - Petrochemical Dominance : By the 1980s, the majority of the world's synthetic vanillin was produced via a two-step process from the petrochemical precursors guaiacol and glyoxylic acid.[1][6] Today, this route accounts for approximately 85% of global production.[1]

-

2000 - Dawn of Biotechnology : Rhodia (now part of Solvay) began marketing biosynthetic vanillin produced by the fermentation of ferulic acid from rice bran, catering to the growing demand for "natural" labels.[1][6]

Biosynthesis of Vanillin in Vanilla planifolia

In the vanilla orchid, vanillin is synthesized via the phenylpropanoid pathway, starting with the amino acid L-phenylalanine.[11][12] The key steps involve the conversion of L-phenylalanine to trans-cinnamic acid, which is then transformed into 4-coumaric acid.[12] Subsequent enzymatic reactions convert 4-coumaric acid to ferulic acid, which serves as the direct precursor to vanillin.[11][13] The final step is catalyzed by the enzyme vanillin synthase.[11] In green vanilla beans, vanillin is predominantly found in its non-volatile glucoside form, glucovanillin.[1][12] The characteristic vanilla flavor develops during the curing process, where enzymatic hydrolysis releases the free vanillin.[12]

Chemical Synthesis and Industrial Production

The high demand for vanillin far exceeds what can be produced from vanilla beans, making industrial synthesis essential.[1][6]

Synthesis of Vanillin

Several industrial routes have been established for synthetic vanillin production:

-

Lignin Process : This process utilizes lignosulfonates, a byproduct of the sulfite pulping process in the paper industry.[1][6] Through oxidative depolymerization, vanillin is produced. Lignin-based vanillin is often considered to have a richer flavor profile due to the presence of minor components like acetovanillone.[1]

-

Guaiacol-Glyoxylic Acid Process : This is the most common modern method, accounting for about 85% of production.[1] Guaiacol is reacted with glyoxylic acid in an electrophilic substitution, followed by oxidative decarboxylation to yield vanillin. This process is highly efficient and cost-effective.

-

Eugenol Process : Historically significant, this method involves the isomerization of eugenol (from clove oil) to isoeugenol, which is then oxidized to vanillin.[14]

Synthesis of Ethyl Vanillin

Ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde) is synthesized from catechol. The process begins with the ethylation of catechol to produce guaethol. The guaethol then undergoes a condensation reaction with glyoxylic acid to form a mandelic acid derivative. Finally, this intermediate is oxidized and decarboxylated to yield ethyl vanillin.[8][15]

Vanillin Derivatives in Flavor Chemistry

Vanillin derivatives are synthesized to enhance or modify flavor profiles, improve stability, or increase potency.

| Compound | Chemical Name | Flavor Profile | Potency vs. Vanillin | Key Applications |

| Vanillin | 4-hydroxy-3-methoxybenzaldehyde | Sweet, creamy, balsamic, powdery[16][17] | 1x | Ice cream, chocolate, baked goods, beverages, pharmaceuticals[1][5][18] |

| Ethyl Vanillin | 3-ethoxy-4-hydroxybenzaldehyde | Similar to vanillin but stronger, more intense[1][8][14] | ~3x[8] | Chocolate, baked goods, ice cream where a strong vanilla note is desired[8] |

| Vanillin Acetate | 4-acetoxy-3-methoxybenzaldehyde | Sweet and creamy[18] | - | Used in baked goods and beverages for its stability under heat and acidic conditions[18] |

| Vanillin Isobutyrate | 4-(isobutyryloxy)-3-methoxybenzaldehyde | Creamy, fruity undertones | - | Flavoring agent in baked goods, confectionery, and dairy products[18] |

| Glucovanillin | Vanillin-β-D-glucoside | Non-volatile, flavorless | - | Natural precursor in vanilla beans; used in beverages to enhance flavor[18] |

Table 1: Comparison of Vanillin and Key Derivatives

Vanillin and its derivatives are also valued for their functional properties, such as masking unpleasant off-notes from alternative proteins or high-intensity sweeteners and providing some antioxidant and antimicrobial benefits that can aid in food preservation.[17][19]

Experimental Protocols: Analytical Methodologies

Accurate quantification of vanillin and its derivatives is crucial for quality control, authentication, and regulatory compliance. A variety of analytical techniques are employed for this purpose.

Overview of Analytical Techniques

| Technique | Principle | Advantages | Common Applications |

| HPLC-UV | Separation by reversed-phase liquid chromatography followed by UV detection. | Robust, reliable, widely available. | Routine QC of vanillin and ethyl vanillin in vanilla extracts and food products.[20][21] |

| LC-MS/MS | LC separation coupled with highly sensitive and selective mass spectrometry. | High sensitivity and specificity, low detection limits (µg/kg range).[22] | Trace level analysis, confirmation of identity, analysis in complex matrices like infant formula.[22] |

| GC-FID/MS | Separation of volatile compounds by gas chromatography, detected by flame ionization or mass spectrometry. | Excellent for analyzing complex aroma profiles and volatile derivatives. | Authenticity testing of vanilla extracts, detailed flavor profiling.[23] |

| HPTLC | High-Performance Thin-Layer Chromatography with densitometric scanning. | Simple, fast, cost-effective, high sample throughput. | Screening and quantification of vanillin in various food products.[24] |

| Spectrophotometry | Measurement of UV absorbance, often after a derivatization reaction to enhance specificity and sensitivity. | Inexpensive and simple instrumentation. | Basic quantification where high specificity is not required.[23][25] |

Table 2: Common Analytical Methods for Vanillin and Derivatives

Detailed Protocol: Quantification of Vanillin by HPLC-UV

This protocol is adapted from established methods for the analysis of vanillin in food extracts.[20][21]

1. Objective: To quantify the concentration of vanillin in a sample using High-Performance Liquid Chromatography with UV detection.

2. Materials and Reagents:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., ODS hypersil, 5 µm, 4.6 x 250 mm)

-

Vanillin analytical standard (≥99% purity)

-

Acetonitrile (HPLC grade)

-

Acetic acid (glacial, analytical grade)

-

Deionized water (18.2 MΩ·cm)

-

Sample extract (e.g., vanilla-flavored food product extracted with ethanol or methanol)

-

Syringe filters (0.45 µm)

3. Chromatographic Conditions:

-

Mobile Phase: Acetonitrile and 1-10% aqueous acetic acid (e.g., 55:45 v/v).[21]

-

Flow Rate: 1.0 mL/min.[21]

-

Column Temperature: 30 °C.[21]

-

Injection Volume: 20 µL.

4. Procedure:

-

Standard Preparation: Prepare a stock solution of vanillin (e.g., 1000 µg/mL) in the mobile phase. Perform serial dilutions to create a set of calibration standards (e.g., 2, 4, 6, 8, 10 µg/mL).[21]

-

Sample Preparation:

-

For liquid samples (e.g., imitation vanilla extract), dilute with the mobile phase to fall within the calibration range.[20]

-

For solid/semi-solid samples (e.g., ice cream, custard powder), perform a liquid-liquid extraction. Precipitate proteins if necessary (e.g., with copper sulfate), then extract the vanillin into a suitable solvent like methanol or ethanol.[21][26]

-

Filter all samples and standards through a 0.45 µm syringe filter before injection.

-

-

Analysis:

-

Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (r²) ≥ 0.99.[21]

-

Inject the prepared samples.

-

Identify the vanillin peak in the sample chromatograms by comparing its retention time with that of the standard (approx. 2-3 minutes under these conditions).[21]

-

-

Quantification: Calculate the concentration of vanillin in the sample using the linear regression equation from the calibration curve.

Conclusion

The journey of vanillin and its derivatives through history reflects the evolution of flavor chemistry itself—from the prized beans of a Mesoamerican orchid to a global industry built on sophisticated chemical synthesis and emerging biotechnology. The discovery of vanillin's structure unlocked the potential for its large-scale production, making a once-exclusive flavor accessible to all. The subsequent development of derivatives like ethyl vanillin provided flavorists with a broader and more potent toolkit. For researchers and developers today, vanillin is more than just a flavor; it is a critical chemical intermediate for pharmaceuticals and a model compound for studying sensory science, analytical chemistry, and sustainable production methods. The continued drive towards bio-based synthesis ensures that the story of vanillin will remain relevant for decades to come.

References

- 1. Vanillin - Wikipedia [en.wikipedia.org]

- 2. acs.org [acs.org]

- 3. nbinno.com [nbinno.com]

- 4. prezi.com [prezi.com]

- 5. Applications of vanillin in the food and pharmaceutical industries | Foodcom S.A. [foodcom.pl]

- 6. Vanillin [chemeurope.com]

- 7. researchgate.net [researchgate.net]

- 8. ETHYL VANILLIN - Ataman Kimya [atamanchemicals.com]

- 9. symrise.com [symrise.com]

- 10. usitc.gov [usitc.gov]

- 11. flavorfrenzy.com [flavorfrenzy.com]

- 12. Genetic Engineering Approaches for the Microbial Production of Vanillin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. sphinxsai.com [sphinxsai.com]

- 15. Ethylvanillin - Wikipedia [en.wikipedia.org]

- 16. mdpi.com [mdpi.com]

- 17. scingia.com [scingia.com]

- 18. What Are the Main Uses of Vanillin in the Food & Beverage Industry? - UBC [foodingchem.com]

- 19. Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scispace.com [scispace.com]

- 21. researchgate.net [researchgate.net]

- 22. Analysis of vanillin in food using LC-MS / MS - Eurofins Scientific [eurofins.de]

- 23. researchgate.net [researchgate.net]

- 24. sciensage.info [sciensage.info]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

Ethylvanillin Acetate: A Versatile Building Block in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Ethylvanillin acetate, systematically known as 4-acetoxy-3-ethoxybenzaldehyde, is emerging as a valuable and versatile intermediate in organic synthesis. Its unique structural features, including a reactive aldehyde group, a protective acetate moiety, and an ethoxy substitution on the aromatic ring, offer a powerful platform for the construction of complex molecular architectures. This technical guide explores the potential applications of this compound in the synthesis of various organic compounds, providing insights into key reactions, experimental protocols, and potential signaling pathway modulations for newly synthesized molecules.

Core Reactions and Synthetic Potential

This compound can serve as a key starting material in a variety of fundamental organic transformations, leading to the synthesis of diverse scaffolds such as chalcones, Schiff bases, and stilbenes. The acetate group provides protection for the phenolic hydroxyl, allowing for selective reactions at the aldehyde functionality under a range of conditions.

Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones, characterized by an α,β-unsaturated ketone system, are important precursors for flavonoids and other biologically active heterocyclic compounds. This compound can readily undergo Claisen-Schmidt condensation with various acetophenones to yield the corresponding chalcone derivatives.

Reaction Scheme:

Caption: Claisen-Schmidt condensation of this compound.

Experimental Protocol (Representative):

A general procedure for the synthesis of chalcones involves the base-catalyzed condensation of an appropriately substituted acetophenone with this compound.[1]

-

Dissolve equimolar amounts of this compound and the desired acetophenone in ethanol in a round-bottomed flask equipped with a magnetic stirrer.

-

Add a solution of sodium hydroxide (typically 40-60% in water or ethanol) dropwise to the reaction mixture while maintaining the temperature between 20-25 °C with a water bath.[1]

-

Stir the reaction mixture vigorously for 4-5 hours. The completion of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with dilute hydrochloric acid until precipitation occurs.

-

Filter the crude product, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to afford the pure chalcone.

Quantitative Data (Analogous Reactions):

The following table summarizes yields obtained for the synthesis of chalcones from the closely related vanillin (4-hydroxy-3-methoxybenzaldehyde). It is anticipated that this compound would afford similar yields under optimized conditions.

| Acetophenone Derivative | Benzaldehyde Derivative | Catalyst | Yield (%) | Reference |

| 4'-Hydroxyacetophenone | Veratraldehyde | 50% KOH | 97 | [2] |

| 2',4'-Dihydroxyacetophenone | Benzaldehyde | 50% KOH | 96 | [2] |

| Acetophenone | 4-Hydroxy-3-methoxybenzaldehyde | 10% p-TSA | - | [2] |

| 1,3-Diacetylbenzene | 4-Hydroxy-3-methoxybenzaldehyde | H₂SO₄ | - | [3] |

Synthesis of Schiff Bases

Schiff bases, containing an imine or azomethine group, are widely investigated for their diverse biological activities. This compound can be readily converted to Schiff bases through condensation with primary amines.

Reaction Scheme:

Caption: Schiff base formation from this compound.

Experimental Protocol (Representative):

The synthesis of Schiff bases from aromatic aldehydes is a well-established reaction.[4][5]

-

Dissolve equimolar amounts of this compound and the desired primary amine in a suitable solvent, such as ethanol or methanol, in a round-bottom flask.

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Reflux the reaction mixture for a period of 2 to 8 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The solid product, if formed, can be isolated by filtration. If no solid precipitates, the solvent can be removed under reduced pressure.

-

Wash the crude product with a cold solvent (e.g., ethanol) and dry it. Further purification can be achieved by recrystallization.

Quantitative Data (Analogous Reactions):

Yields for Schiff base synthesis are generally high. The following data is for the synthesis of Schiff bases from vanillin.

| Amine Derivative | Benzaldehyde Derivative | Catalyst | Yield (%) | Reference |

| Various aromatic amines | 4-Hydroxy-3-methoxybenzaldehyde | Triethylamine | - | [6] |

| Ampicillin | 4-Hydroxy-3-methoxybenzaldehyde | - | - | [7] |

Wittig Reaction for Alkene Synthesis

The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes and ketones. This compound can be reacted with phosphorus ylides to generate substituted stilbene derivatives, which are of interest for their potential applications in materials science and medicinal chemistry.

Reaction Scheme:

Caption: Wittig reaction of this compound.

Experimental Protocol (Representative):

A general one-pot aqueous Wittig reaction protocol can be adapted for this compound.[7]

-

To a suspension of triphenylphosphine in a saturated aqueous solution of sodium bicarbonate, add the corresponding alkyl halide followed by this compound.

-

Stir the reaction mixture vigorously at room temperature for a specified time (e.g., 1 hour).

-

Work up the reaction by quenching with a dilute acid and extracting the product with an organic solvent (e.g., diethyl ether).

-

Dry the combined organic extracts over an anhydrous salt (e.g., magnesium sulfate), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Quantitative Data (Analogous Reactions):

The Wittig reaction is known for its high efficiency. The following table provides representative yields for Wittig reactions of various aldehydes.

| Aldehyde | Ylide | Base/Solvent | Yield (%) | Reference |

| Benzaldehyde | (Triphenylphosphoranylidene)acetonitrile | NaHCO₃ / H₂O | - | [7] |

| Various aldehydes | Various ylides | Strong bases (e.g., n-BuLi) | - | [8] |

Potential Signaling Pathway Interactions of Synthesized Derivatives

The derivatives synthesized from this compound, such as chalcones and Schiff bases, are known to interact with various biological targets and signaling pathways. For instance, many chalcone derivatives have been reported to exhibit anti-inflammatory activity by inhibiting the NF-κB signaling pathway. Schiff bases have shown a broad spectrum of antimicrobial activities, potentially through the inhibition of essential microbial enzymes.

References

- 1. rsc.org [rsc.org]

- 2. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. sciepub.com [sciepub.com]

- 8. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

Unraveling the Thermal Profile of Ethylvanillin Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethylvanillin acetate, a significant flavoring agent and potential intermediate in pharmaceutical synthesis, possesses a thermal stability profile crucial for its application and safe handling. This technical guide provides an in-depth analysis of the thermal behavior and decomposition pathways of this compound, drawing upon available data for the compound and its structural analogs. While direct, comprehensive studies on the thermal decomposition of this compound are limited in publicly accessible literature, this guide synthesizes related data to present a scientifically grounded overview.

Physicochemical Properties and Thermal Indicators

This compound, also known as 4-acetyloxy-3-ethoxybenzaldehyde, is the acetate ester of ethylvanillin. A key thermal indicator available for this compound is its flash point.

| Property | Value | Reference |

| Flash Point | 131.67 °C (269.00 °F; TCC) | [1] |

The flash point provides a preliminary indication of the temperature at which the substance can ignite in the presence of an ignition source. However, it does not detail the compound's stability or decomposition kinetics under non-combustive thermal stress.

Inferred Thermal Stability and Decomposition Onset

Based on thermal analysis of related compounds, such as vanillin and other acetate esters, the thermal decomposition of this compound is expected to occur at elevated temperatures. For instance, studies on vanillin, a structurally similar compound, show thermal decomposition beginning at temperatures above its melting point (81 °C).[2] The presence of the acetate group in this compound is likely to influence its thermal stability. In the thermal degradation of polymers like ethylene vinyl acetate (EVA), the initial decomposition step involves the removal of the acetate group, which occurs in the temperature range of 350–370 °C.[3] This suggests that the primary thermal degradation of this compound may also initiate with the cleavage of the acetate group.

Proposed Thermal Decomposition Pathway

The decomposition of this compound under thermal stress is likely to proceed through a multi-step process. The primary proposed pathway involves the initial elimination of the acetyl group, followed by further degradation of the resulting ethylvanillin intermediate.

Caption: Proposed multi-step thermal decomposition of this compound.

When heated, this compound is expected to initially undergo deacetylation to form ethylvanillin and either acetic acid or ketene. Upon further heating, the ethylvanillin intermediate would likely decompose, emitting acrid smoke and irritating fumes, as has been noted for ethylvanillin itself. This secondary decomposition would likely involve the breakdown of the aromatic ring and its functional groups, leading to the formation of a carbonaceous residue (char) and a variety of volatile low-molecular-weight products, including carbon monoxide, carbon dioxide, water, and smaller organic fragments.

Experimental Protocols for Thermal Analysis

To rigorously determine the thermal stability and decomposition products of this compound, a combination of thermoanalytical and spectrometric techniques is required.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which the compound loses mass, indicating decomposition or volatilization.

Methodology:

-

A small, precisely weighed sample of this compound (typically 5-10 mg) is placed in a high-purity, inert sample pan (e.g., alumina or platinum).

-

The sample is heated in a TGA instrument under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve plots the percentage of mass loss versus temperature, revealing the onset temperature of decomposition and the temperature ranges of different decomposition stages. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition.

Methodology:

-

A small, encapsulated sample of this compound is placed in the DSC instrument alongside an empty reference pan.

-

The sample and reference are heated at a controlled rate under a specific atmosphere.

-

The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

The resulting DSC thermogram shows endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition) as a function of temperature, providing data on melting point, enthalpy of fusion, and the energetics of decomposition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the chemical composition of the volatile products generated during thermal decomposition.

Methodology:

-

A microgram-scale sample of this compound is rapidly heated to a specific decomposition temperature in a pyrolysis unit.

-

The volatile decomposition products are swept by an inert carrier gas (e.g., helium) into a gas chromatograph (GC).

-

The GC separates the individual components of the pyrolysis mixture based on their boiling points and interactions with the stationary phase of the GC column.

-

The separated components then enter a mass spectrometer (MS), which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component.

-

By comparing the obtained mass spectra with spectral libraries, the chemical structures of the decomposition products can be identified.

Caption: Workflow for the comprehensive thermal analysis of this compound.

Conclusion

While a comprehensive, experimentally-derived dataset on the thermal stability and decomposition of this compound is not yet prevalent in scientific literature, a reasoned understanding can be constructed from the analysis of its functional groups and structurally related molecules. The initial and most probable point of thermal degradation is the acetate group, followed by the decomposition of the core ethylvanillin structure at higher temperatures. For definitive data, the application of standard thermoanalytical techniques such as TGA, DSC, and Py-GC-MS is essential. The experimental protocols outlined in this guide provide a robust framework for researchers and professionals in drug development and other fields to undertake a thorough investigation of the thermal properties of this compound, ensuring its safe and effective use.

References

Ethylvanillin Acetate: A Technical Guide to its Olfactory Properties and Odor Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylvanillin acetate, a derivative of ethylvanillin, is a significant aroma chemical prized for its sweet, creamy, and vanilla-like olfactory characteristics. This technical guide provides an in-depth exploration of the olfactory properties and odor profile of this compound, drawing upon available data for the compound and its closely related analogue, ethylvanillin. This document details its sensory attributes, summarizes key quantitative data, outlines relevant experimental protocols for sensory evaluation, and discusses the potential olfactory signaling pathways involved in its perception. The information is presented to support research, development, and application of this compound in the fragrance, flavor, and pharmaceutical industries.

Introduction

This compound (CAS No. 72207-94-4), also known as 4-acetoxy-3-ethoxybenzaldehyde, is a synthetic fragrance ingredient. It is structurally related to ethylvanillin, a widely used vanillin analogue that is noted for being approximately three to four times more potent in its vanilla aroma than vanillin itself.[1][2] The addition of an acetate group modifies the molecule's volatility and polarity, which can influence its release from different matrices and its interaction with olfactory receptors, thereby subtly altering its odor profile. This guide aims to provide a comprehensive technical overview of its olfactory characteristics.

Olfactory Properties and Odor Profile

The odor profile of this compound is consistently described as having vanilla characteristics. Qualitative descriptions from various sources characterize the scent as "Milk and vanilla" and simply "VANILLA".[3] For the closely related and more extensively studied ethylvanillin, the odor is described in greater detail as an intensely sweet, creamy vanilla aroma with chocolatey and caramel nuances. Another description portrays it as sweet and creamy with a vanilla character that includes a root beer-like, salicylate nuance.

A comparative summary of the olfactory descriptors for this compound and the related compounds vanillin and ethylvanillin is presented in Table 1.

Table 1: Comparative Olfactory Profile of Vanillin, Ethylvanillin, and this compound

| Compound | Odor Descriptors |

| Vanillin | Sweet, creamy, powdery, vanilla-like, balsamic, pleasant.[4] |

| Ethylvanillin | Intensely sweet, creamy vanilla, chocolatey, caramel nuances, root berry salicylate-like nuance. |

| This compound | Milk, vanilla. |

Quantitative Olfactory Data

Table 2: Quantitative Olfactory Data for Ethylvanillin

| Compound | Odor Detection Threshold | FEMA Number |

| Ethylvanillin | 100 ppb | 3149 |

Source: Odor Detection Thresholds & References[5]

The lack of specific quantitative data for this compound highlights an area for future research to better characterize its sensory properties.

Experimental Protocols for Sensory Evaluation

To determine the olfactory properties of aroma chemicals like this compound, standardized sensory evaluation methodologies are employed. These protocols are designed to minimize bias and produce reliable, reproducible data.

Determination of Odor Threshold

The odor detection threshold can be determined using a variety of methods, such as the ASTM E679 standard, which employs a forced-choice ascending concentration series.

Caption: Workflow for Quantitative Descriptive Analysis.

Olfactory Signaling Pathway

The perception of odorants like this compound begins with the interaction of the molecule with specific Olfactory Receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. While the specific human ORs that respond to this compound have not been definitively identified, research on the related compound, ethylvanillin, provides valuable insights.

Studies have shown that ethylvanillin can activate the mouse eugenol olfactory receptor, mOR-EG. [6]Furthermore, the human olfactory receptor OR2J2 has been shown to respond to ethyl vanillin. [7]The binding of an odorant to an OR initiates a G-protein-coupled signaling cascade.

Generalized Olfactory Signaling Pathway

References

- 1. Ethylvanillin | C9H10O3 | CID 8467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Characterization of ethyl vanillin in nature and its potential impact on flavor industry - American Chemical Society [acs.digitellinc.com]

- 3. ethyl vanillin acetate, 72207-94-4 [thegoodscentscompany.com]

- 4. nyvanilla.com [nyvanilla.com]

- 5. Odor Detection Thresholds & References [leffingwell.com]

- 6. Investigation of mouse eugenol olfactory receptor activated by eugenol, vanillin and ethyl vanillin: Steric and energetic characterizations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Human olfactory receptor responses to odorants - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Analysis of Ethylvanillin Acetate using Gas Chromatography-Mass Spectrometry (GC-MS)

**Abstract

This application note details a robust and sensitive method for the qualitative and quantitative analysis of Ethylvanillin acetate using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols provided are suitable for researchers, scientists, and professionals in the drug development and food science industries. This document outlines sample preparation, instrument parameters, and data analysis, and includes a workflow diagram for clarity. The methodologies are based on established analytical practices for similar compounds, ensuring high accuracy and reproducibility.

Introduction

Ethylvanillin is a synthetic flavoring agent with a vanilla-like aroma, widely used in the food, beverage, and pharmaceutical industries. Its analysis is crucial for quality control, authenticity assessment, and safety evaluation. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for the identification and quantification of volatile and semi-volatile compounds like ethylvanillin. This application note provides a comprehensive guide for the GC-MS analysis of ethylvanillin in various matrices.

Experimental Protocols

2.1. Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a method for the extraction of flavor compounds from a complex matrix[1].

-

Objective: To extract ethylvanillin from a liquid or semi-solid sample matrix.

-

Materials:

-

Homogenized sample

-

Internal Standard (IS): [5H2]-ethyl vanillin (200 µg/L)

-

Organic Solvent: Dichloromethane/Hexane (1:1 v/v)

-

15 mL glass centrifuge tubes

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

Nitrogen evaporator

-

-

Procedure:

-

Weigh 5 g of the homogenized sample into a 15 mL glass centrifuge tube.

-

Spike the sample with 25 µL of the internal standard solution.

-

Vortex vigorously for 15 seconds.

-

Add 5 mL of the organic solvent mixture.

-

Vortex vigorously for 30 seconds.

-

Place the tube in an ultrasonic bath for 15 minutes at room temperature.

-

Centrifuge the sample at 4000 rpm for 15 minutes at 4°C to separate the organic and aqueous phases.

-

Carefully transfer the upper organic layer to a clean glass tube.

-

Repeat the extraction process (steps 4-8) two more times with fresh organic solvent.

-

Combine all organic extracts.

-

Concentrate the combined extract to approximately 0.5 mL under a gentle stream of nitrogen gas.

-

Transfer the concentrated extract to a GC vial for analysis.

-

2.2. GC-MS and GC-MS/MS Instrumentation and Conditions

The following parameters are based on a validated method for the analysis of ethylvanillin[1].

-

Gas Chromatograph: Thermo Fisher Scientific TRACE 1300 or equivalent.

-

Mass Spectrometer: Thermo Fisher Scientific TSQ 9610 Triple Quadrupole MS or equivalent.

-

GC Column: TG-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection:

-

Injection Volume: 1.0 µL

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

-

Oven Temperature Program:

-

Initial Temperature: 45°C, hold for 1 min.

-

Ramp: 4°C/min to 230°C.

-

Hold: 2 min at 230°C.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Ion Source Temperature: 230°C

-

Transfer Line Temperature: 230°C

-

Full Scan Mode (for qualitative analysis):

-

Mass Range: 35-350 m/z

-

-

Multiple Reaction Monitoring (MRM) Mode (for quantitative analysis):

-

Data Presentation: Quantitative Summary

The following table summarizes key quantitative parameters for the analysis of ethylvanillin by GC-MS and GC-MS/MS, as reported in the literature.

| Parameter | GC-MS (Full Scan) | GC-MS/MS (MRM) | Reference |

| Limit of Detection (LOD) | 50 µg/L | 2 µg/L | [1] |

| Limit of Quantitation (LOQ) | - | Determined at S/N of 10 | [1] |

| Recovery Rate (0.1 µg/kg spike) | - | Not specified, but method validated with recovery experiments | [1] |

| Intraday Precision (RSD%) | - | 2.3–4.1% (for vanillin) | [2] |

| Interday Precision (RSD%) | - | 1.9–5.1% (for vanillin) | [2] |

Note: Precision data for a similar compound (vanillin) is provided for reference.

Experimental Workflow and Signaling Pathways

4.1. Experimental Workflow Diagram

The following diagram illustrates the general workflow for the GC-MS analysis of ethylvanillin.

Caption: Workflow for this compound Analysis by GC-MS.

Note: As this compound is a synthetic flavoring agent, diagrams of signaling pathways are not applicable in this analytical context.

Conclusion

The GC-MS and GC-MS/MS methods detailed in this application note provide a reliable and sensitive approach for the analysis of this compound in various sample matrices. The provided protocols for liquid-liquid extraction and instrument parameters can be adapted to specific laboratory needs. The superior sensitivity of GC-MS/MS in MRM mode makes it particularly suitable for trace-level quantification[1]. Proper validation of the method in the specific sample matrix is recommended to ensure data quality and accuracy.

References